Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester
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Overview
Description
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a compound used primarily in proteomics research. It is an ester-protected metabolite of benazepril, which is an angiotensin-converting enzyme (ACE) inhibitor. The molecular formula of this compound is C33H38N2O5, and it has a molecular weight of 542.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester involves the protection of the carboxylic acid group of benazeprilat with a tert-butyl ester group. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst. The benzyl ester group is introduced through a similar esterification process using benzyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification reactions .
Chemical Reactions Analysis
Types of Reactions
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is widely used in scientific research due to its role as an ester-protected metabolite of benazepril. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects as an ACE inhibitor.
Mechanism of Action
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it helps in lowering blood pressure and reducing the workload on the heart. The molecular targets include the active site of ACE, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethylene)glycine tert-butyl Ester: Shares the core structure of glycine protected as a tert-butyl ester.
2-[(4-Chlorobenzyliden)Amino]Propanoic Acid tert-butyl Ester: Utilizes the tert-butyl ester protecting group for the carboxylic acid.
Uniqueness
Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is unique due to its dual ester protection, which enhances its stability and solubility. This makes it particularly useful in proteomics research and as a metabolite of benazepril, providing insights into the drug’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSKKNSVKJXAY-NSOVKSMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675669 |
Source
|
Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356838-13-5 |
Source
|
Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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